molecular formula C16H27N5O2 B7017746 N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide

Cat. No.: B7017746
M. Wt: 321.42 g/mol
InChI Key: CZFJVLAVNPVDOX-UHFFFAOYSA-N
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Description

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide is a complex organic compound featuring a pyrazole ring, a morpholine ring, and a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O2/c1-13-15(11-18-19-13)10-17-16(22)21-4-2-14(3-5-21)12-20-6-8-23-9-7-20/h11,14H,2-10,12H2,1H3,(H,17,22)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFJVLAVNPVDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNC(=O)N2CCC(CC2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as 3,5-dimethylpyrazole, the pyrazole ring is formed through cyclization reactions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Morpholine Introduction: The morpholine ring is attached through alkylation reactions, using reagents like morpholine and appropriate alkyl halides.

    Final Coupling: The final step involves coupling the pyrazole, piperidine, and morpholine moieties using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

Biologically, N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide has potential applications as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in drug discovery programs targeting various diseases, including cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its diverse reactivity makes it a valuable building block for various industrial applications.

Mechanism of Action

The mechanism of action of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide: can be compared with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.

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